HM30181AK

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

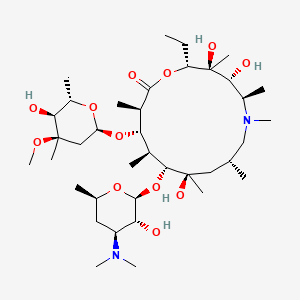

HM30181AK is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, P-gp inhibitor HM30181AK selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract. This leads to an increase in both oral bioavailability and therapeutic efficacy. P-gp prevents the intestinal uptake and intracellular accumulation of various cytotoxic agents. HM30181AK is not systemically absorbed.

Applications De Recherche Scientifique

Enhancing Oral Bioavailability of Drugs

HM30181 is primarily known for its role as a P-glycoprotein (P-gp) inhibitor. It has been observed to significantly increase the systemic exposure to loperamide, a P-gp substrate, when co-administered. This suggests that HM30181 can inhibit P-gp mainly in the intestinal endothelium, which can be beneficial in enhancing the oral bioavailability of drugs that are P-gp substrates, thus potentially improving their therapeutic efficacy. Further studies are warranted to investigate adequately the dose-exposure relationship of HM30181, along with its duration of effect (Tae-Eun Kim et al., 2014).

Improving Pharmacokinetics of Drugs

HM30181 has been studied for its effects on the pharmacokinetics of drugs. In a study involving healthy Korean male volunteers, the tolerability and pharmacokinetic properties of HM30181 were investigated after single and multiple oral administrations. The study found that HM30181 was well tolerated within the dose range evaluated, and the systemic exposure of HM30181 was relatively low. However, dose proportional properties of HM30181 were not observed (Tae-Eun Kim et al., 2012).

Another study highlighted the sustained increase in the oral bioavailability of loperamide for up to 14 days after a single oral administration of HM30181. This suggests a potential for HM30181 in enhancing the oral bioavailability of certain drugs over an extended period, although the exact mechanism and broader applications need further investigation (Y. Cha et al., 2013).

Potential in Drug Delivery Systems

HM30181 mesylate salt (HM30181M)-loaded microcapsules have been developed as a novel P-glycoprotein inhibitor for enhancing the oral absorption of paclitaxel, a cancer medication. The study revealed that HM30181M-loaded microcapsules significantly enhanced HM30181M absorption and led to improved oral bioavailability of paclitaxel compared with paclitaxel alone. This suggests a potential application of HM30181 in drug delivery systems to improve the efficacy of certain medications (Jin Cheul Kim et al., 2016).

Blood-Brain Barrier Interaction Studies

The interaction of HM30181 with P-glycoprotein at the murine blood-brain barrier has been assessed using positron emission tomography. Although HM30181 was shown to be a potent and selective inhibitor of P-gp, the study suggests that it may not be able to inhibit Pgp at the murine blood-brain barrier at clinically feasible doses. This indicates the complexity of drug interactions at the blood-brain barrier and the need for careful consideration of drug properties in the development of central nervous system-targeted therapies (Florian Bauer et al., 2012).

Propriétés

Nom du produit |

HM30181AK |

|---|---|

Nom IUPAC |

Unknown |

SMILES |

Unknown |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

HM30181AK; HM-30181AK; HM 30181AK. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.